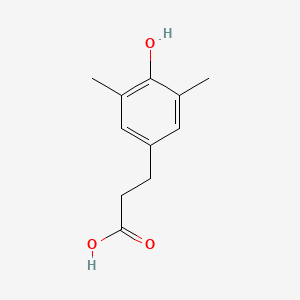

Acide 3-(4-hydroxy-3,5-diméthylphényl)propanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is known for its white crystalline solid appearance and low solubility in water, but it is soluble in organic solvents such as ethanol and dimethylformamide . This compound has various applications due to its unique chemical properties.

Applications De Recherche Scientifique

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in developing new pharmaceuticals for treating inflammation and pain.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid can be synthesized through the esterification of 3,5-dimethylphenol in dimethylformamide . The reaction involves the use of an esterifying agent under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, where 3,5-dimethylphenol is reacted with appropriate esterifying agents in the presence of catalysts to enhance the reaction rate and yield .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the replacement of the hydroxyl group.

Major Products Formed:

Oxidation: Formation of 3-(4-oxo-3,5-dimethylphenyl)propanoic acid.

Reduction: Formation of 3-(4-hydroxy-3,5-dimethylphenyl)propanol.

Substitution: Various substituted derivatives depending on the reagents used.

Mécanisme D'action

The mechanism of action of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in inflammatory pathways.

Pathways Involved: It modulates the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.

Comparaison Avec Des Composés Similaires

3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid (Hydroferulic Acid): Known for its antioxidant properties.

3-(2,4-Dihydroxyphenyl)propanoic Acid (Hydroumbellic Acid): Used as a substrate in biochemical assays.

3-(3,4-Dimethoxyphenyl)propanoic Acid (3,4-Dimethoxyhydrocinnamic Acid): Utilized in the synthesis of complex organic molecules.

Uniqueness: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties compared to its analogs .

Activité Biologique

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid (HDMPA), with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone substituted with a 4-hydroxy-3,5-dimethylphenyl group. The presence of the hydroxyl group contributes to its potential antioxidant and anticancer activities. Its unique structure allows it to engage in various chemical reactions, enhancing its reactivity in biological systems.

The biological activity of HDMPA is primarily attributed to its interactions with biological macromolecules. The hydroxyl group can participate in hydrogen bonding, while the aromatic ring may engage in π-π stacking interactions with proteins and nucleic acids. These interactions can influence enzyme activity and receptor binding, potentially leading to therapeutic effects .

Antioxidant Activity

Several studies have highlighted the antioxidant properties of HDMPA. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. In a DPPH radical scavenging assay, HDMPA demonstrated significant antioxidant activity comparable to standard antioxidants such as ascorbic acid .

Anticancer Activity

HDMPA and its derivatives have been evaluated for their anticancer potential. In vitro studies using A549 non-small cell lung cancer (NSCLC) cell lines revealed that certain derivatives could reduce cell viability significantly. For instance, compounds derived from HDMPA exhibited cytotoxic effects with IC50 values ranging from 11 µM to 0.69 µM against HeLa cells, outperforming some conventional chemotherapeutics like doxorubicin .

Case Studies

- Antioxidant Evaluation : A study assessed the antioxidant capacity of various HDMPA derivatives using multiple assays (DPPH, ferric ion reduction). The results indicated that specific modifications to the HDMPA structure enhanced its radical scavenging ability, making it a candidate for further development as an antioxidant agent .

- Anticancer Screening : A series of experiments compared the anticancer efficacy of HDMPA derivatives against standard treatments in NSCLC models. Compounds demonstrated promising results in reducing tumor cell proliferation and migration, suggesting that structural modifications could yield more effective anticancer agents .

Comparative Analysis of Related Compounds

To better understand the biological activity of HDMPA, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dihydrosinapic acid | C11H14O5 | Additional hydroxyl groups; potential antioxidant properties |

| 4-Hydroxybenzoic acid | C7H6O3 | Widely used as a preservative; simpler structure |

| Salicylic acid | C7H6O3 | Known for anti-inflammatory properties; structurally similar |

These comparisons highlight the unique characteristics of HDMPA that may confer distinct biological activities and applications.

Propriétés

IUPAC Name |

3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-9(3-4-10(12)13)6-8(2)11(7)14/h5-6,14H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRQAOYVLZNSRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.